Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of solid alumina and room temperature for the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in an aqueous or organic solvent under controlled temperatures, while reduction reactions might require anhydrous conditions and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research might focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
- Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a cyano group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in different applications .
Properties
IUPAC Name |
tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZDKWGHNLVXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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